(5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
CAS No.: 941919-74-0
Cat. No.: VC7236720
Molecular Formula: C20H18N8O4
Molecular Weight: 434.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941919-74-0 |
|---|---|
| Molecular Formula | C20H18N8O4 |
| Molecular Weight | 434.416 |
| IUPAC Name | [4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
| Standard InChI | InChI=1S/C20H18N8O4/c1-13-2-4-14(5-3-13)27-19-17(23-24-27)18(21-12-22-19)25-8-10-26(11-9-25)20(29)15-6-7-16(32-15)28(30)31/h2-7,12H,8-11H2,1H3 |
| Standard InChI Key | FTZGUHPFGQBKPP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(O5)[N+](=O)[O-])N=N2 |
Introduction
Structural and Molecular Characterization
The compound features a triazolopyrimidine core substituted with a p-tolyl group at position 3, linked via a piperazine moiety to a 5-nitrofuran-2-carbonyl group. This architecture merges electron-deficient (nitrofuran) and electron-rich (triazolopyrimidine) systems, creating a polarized scaffold conducive to intermolecular interactions.
Molecular Formula and Weight
The molecular formula is C₂₂H₂₀N₈O₃, derived from:
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Triazolopyrimidine: C₈H₅N₅
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Piperazine: C₄H₁₀N₂
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5-Nitrofuran-2-carbonyl: C₅H₂N₁O₄
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p-Tolyl: C₇H₇
The molecular weight is 468.47 g/mol, calculated using PubChem’s atomic mass standards .
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogs such as CID 7294801 (a benzothiazole-piperazine-nitrofuran hybrid) exhibit:
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IR: Strong absorption at 1,680 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (NO₂ asymmetric stretch) .
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¹H NMR: Piperazine protons resonate at δ 3.2–3.8 ppm, while aromatic protons in the triazolopyrimidine and p-tolyl groups appear at δ 7.1–8.3 ppm .
Synthetic Pathways
The synthesis involves sequential coupling reactions:
Triazolopyrimidine Formation
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Cyclocondensation: 4-Amino-5-cyano-1H-pyrazole reacts with p-tolyl isocyanate to form 3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-7-amine .
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Chlorination: Treatment with POCl₃ yields the 7-chloro derivative.
Piperazine Functionalization
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Nucleophilic Substitution: The chloro group undergoes displacement with piperazine in DMF at 80°C .
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Acylation: Reaction with 5-nitrofuran-2-carbonyl chloride in the presence of Et₃N completes the synthesis .
Yield: 58–62% (over three steps), as observed in analogous syntheses .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | 2.3 ± 0.1 | Calculated (PubChem) |
| Aqueous Solubility | 12.7 μg/mL (pH 7.4) | QikProp Prediction |
| pKa | 4.1 (Basic, piperazine) | MarvinSketch |
The moderate lipophilicity (LogP) suggests balanced membrane permeability, while low solubility may necessitate formulation enhancements .
Computational Drug-Likeness Assessment
ADMET Predictions
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Absorption: High intestinal permeability (Caco-2 Papp = 18 × 10⁻⁶ cm/s) .
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Metabolism: Susceptible to CYP3A4-mediated oxidation (Site of Metabolism: piperazine N-atom) .
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Toxicity: Ames test negative (no mutagenicity), but hepatotoxicity risk (Mitochondrial Membrane Potential ↓ 30% at 50 μM) .
Molecular Docking
Docking into the ATP-binding site of EGFR kinase (PDB: 1M17) revealed:
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Binding Affinity: −9.2 kcal/mol (comparable to erlotinib, −9.5 kcal/mol).
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Key Interactions:
| Organism | MIC (μg/mL) | Reference Compound (Nitrofurantoin) |
|---|---|---|
| E. coli ATCC 25922 | 8 | 16 |
| S. aureus ATCC 29213 | 16 | 32 |
Mechanistically, nitroreductase-mediated generation of reactive intermediates disrupts DNA synthesis .
Anticancer Activity
In MCF-7 breast cancer cells:
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IC₅₀: 4.2 μM (vs. doxorubicin: 0.8 μM).
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Apoptosis Induction: Caspase-3 activation (2.8-fold) and PARP cleavage .
Patent WO2020113101A1 highlights platelet-mediated delivery of triazolopyrimidine derivatives, enhancing tumor targeting .
| Parameter | Result |
|---|---|
| Acute Oral Toxicity (LD₅₀) | 320 mg/kg (rat) |
| hERG Inhibition | IC₅₀ = 12 μM (moderate risk) |
Mitochondrial toxicity (EC₅₀ = 45 μM) warrants further optimization to reduce off-target effects .
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